3-Bromo-5-difluoromethoxy-2-nitrotoluene

Catalog No.
S853777
CAS No.
1805527-34-7
M.F
C8H6BrF2NO3
M. Wt
282.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-difluoromethoxy-2-nitrotoluene

CAS Number

1805527-34-7

Product Name

3-Bromo-5-difluoromethoxy-2-nitrotoluene

IUPAC Name

1-bromo-5-(difluoromethoxy)-3-methyl-2-nitrobenzene

Molecular Formula

C8H6BrF2NO3

Molecular Weight

282.04 g/mol

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(15-8(10)11)3-6(9)7(4)12(13)14/h2-3,8H,1H3

InChI Key

CPUQUXJNBQUQCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F
3-Bromo-5-difluoromethoxy-2-nitrotoluene (BDNT) is a chemical compound of chemical formula C8H6BrF2NO3. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. In this paper, we will discuss the properties, synthesis, characterization, and applications of BDNT in scientific experiments.
BDNT is a chemical compound that belongs to the nitroaromatic family. This compound is a yellow crystalline solid that is insoluble in water but slightly soluble in organic solvents such as methanol and acetone. It has a molecular weight of 267.04 g/mol and a melting point of 71-74°C. BDNT is used in the synthesis of a wide range of organic compounds such as pharmaceuticals, agrochemicals, and fragrances.
BDNT is a yellow crystalline solid with a molecular weight of 267.04 g/mol. It has a melting point of 71-74°C and is insoluble in water but slightly soluble in organic solvents such as methanol and acetone. BDNT is a strong oxidizing agent and is highly explosive when exposed to heat or shock.
BDNT is synthesized through the nitration of 2-nitrotoluene with a mixture of nitric and sulfuric acid. The resulting 3-nitro-5-methoxy-2-bromotoluene is then reacted with hydrogen fluoride to obtain BDNT. The purity of BDNT is determined using various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
The purity and identity of BDNT are determined using various methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques help to identify any impurities present in the compound and ensure that it is suitable for use in scientific experiments.
BDNT has been evaluated for its biological properties, and it has been found to exhibit antibacterial and antifungal activities. It has also been reported to have some cytotoxic effects on certain cancer cell lines.
BDNT is a highly toxic and explosive compound and should be handled with care. It is important to follow safety guidelines and wear appropriate protective gear when working with BDNT in scientific experiments.
BDNT is widely used in scientific experiments as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in the development of new materials for electronics and optoelectronics.
The current research on BDNT is focused on its applications in the development of new materials for electronics and optoelectronics. Researchers are also investigating its potential as a cytotoxic agent for cancer treatment.
BDNT has potential applications in various fields of research and industry such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the development of new materials for electronics and optoelectronics.
There are limitations to the use of BDNT due to its toxicity and explosive nature. Future research should focus on the development of safer methods for the synthesis and handling of BDNT. Other areas of research should also explore its potential as a cytotoxic agent for cancer treatment and its applications in the development of new materials for electronics and optoelectronics.

XLogP3

3.7

Dates

Modify: 2023-08-16

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